N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that features a pyridine ring, a thiazole ring, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea.
Introduction of the urea group: This step involves the reaction of the thiazole derivative with an isocyanate or a carbodiimide.
Attachment of the pyridine ring: This can be done through a nucleophilic substitution reaction where the pyridine derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and automated synthesis equipment may also be used to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl group on the tolyl moiety.
Reduction: Reduction reactions could target the urea group or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide often involves interaction with specific molecular targets such as enzymes or receptors. The urea moiety can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-ylmethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
Uniqueness
N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-4-2-6-15(8-13)22-18(26)24-19-23-16(12-27-19)9-17(25)21-11-14-5-3-7-20-10-14/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQZCBQKAXNPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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